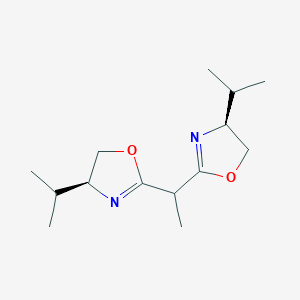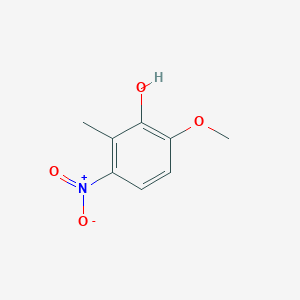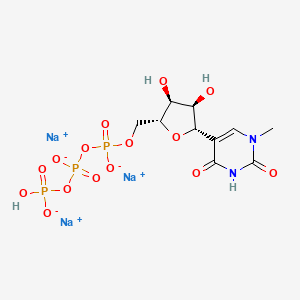
(R)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a methoxybenzyl group, and a carboxamide functional group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced using reagents such as 4-methoxybenzyl chloride or 4-methoxybenzyl bromide.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium (IV) ammonium nitrate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted under specific conditions using reagents like trifluoromethanesulfonic acid.
Common Reagents and Conditions
Oxidation: Cerium (IV) ammonium nitrate in aqueous acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethanesulfonic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may play a role in modulating the compound’s biological activity by interacting with cellular receptors or enzymes. The tetrahydrofuran ring and carboxamide group may also contribute to the compound’s overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-5-oxotetrahydrofuran-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.
N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is unique due to the presence of the methoxybenzyl group, which may enhance its biological activity and chemical reactivity compared to similar compounds. The combination of the tetrahydrofuran ring and carboxamide group also contributes to its distinct properties .
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
(2R)-N-[(4-methoxyphenyl)methyl]-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-2-9(3-5-10)8-14-13(16)11-6-7-12(15)18-11/h2-5,11H,6-8H2,1H3,(H,14,16)/t11-/m1/s1 |
Clé InChI |
MVGGHUWSNJKACX-LLVKDONJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CNC(=O)[C@H]2CCC(=O)O2 |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)


![7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13646123.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one](/img/structure/B13646141.png)

![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)

![(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B13646168.png)


